2-(2,5,7-trimethyl-1H-indol-3-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5,7-Trimethyl-1H-indol-3-yl)acetohydrazide is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a hydrazide group attached to an indole ring substituted with three methyl groups. The presence of the indole ring makes it an important molecule in various biological and chemical applications .
Preparation Methods
The synthesis of 2-(2,5,7-trimethyl-1H-indol-3-yl)acetohydrazide typically involves the reaction of 2-(2,5,7-trimethyl-1H-indol-3-yl)acetic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .
These optimizations may include the use of continuous flow reactors and automated purification systems to enhance yield and purity .
Chemical Reactions Analysis
2-(2,5,7-Trimethyl-1H-indol-3-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-(2,5,7-Trimethyl-1H-indol-3-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(2,5,7-trimethyl-1H-indol-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-(2,5,7-trimethyl-1H-indol-3-yl)acetohydrazide include:
2-(2,5,7-Trimethyl-1H-indol-3-yl)acetic acid: This compound lacks the hydrazide group but shares the same indole structure.
1H-Indole-3-carbaldehyde derivatives: These compounds have an aldehyde group instead of the hydrazide group and are used in various synthetic applications.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazide group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H17N3O |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-(2,5,7-trimethyl-1H-indol-3-yl)acetohydrazide |
InChI |
InChI=1S/C13H17N3O/c1-7-4-8(2)13-11(5-7)10(9(3)15-13)6-12(17)16-14/h4-5,15H,6,14H2,1-3H3,(H,16,17) |
InChI Key |
ATEAZSURPXIWSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C)CC(=O)NN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.